molecular formula C13H17ClF3NO B13516459 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride

4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride

Cat. No.: B13516459
M. Wt: 295.73 g/mol
InChI Key: KOPWCFAUQYYGBG-UHFFFAOYSA-N
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Description

4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride is a chemical compound that features a piperidine ring substituted with a methoxy and trifluoromethyl group on the phenyl ring

Preparation Methods

Mechanism of Action

The mechanism of action of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects . The methoxy group can also play a role in modulating the compound’s activity by affecting its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical and biological properties. The combination of these groups can enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable compound for various applications .

Biological Activity

4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H15ClF3N
  • Molecular Weight : 261.7 g/mol
  • CAS Number : 1004618-85-2

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is suggested that the compound interacts with specific receptors or enzymes, influencing various biochemical pathways. The trifluoromethyl group and methoxy substituent may enhance lipophilicity, facilitating membrane permeability and receptor binding.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have suggested that piperidine derivatives can inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicates that modifications on the piperidine ring can enhance antibacterial potency .
  • Neuropharmacological Effects : Compounds with similar structures have shown potential in treating neurological disorders. For instance, analogs have been investigated for their ability to inhibit acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative diseases like Alzheimer’s .
  • Anti-inflammatory Properties : Some studies suggest that piperidine derivatives may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of piperidine derivatives demonstrated that certain modifications could significantly enhance activity against Mycobacterium tuberculosis. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 6.3 µM against this pathogen, indicating promising antibacterial potential .

Case Study 2: Neuropharmacological Studies

Research into compounds with similar structures has shown that they can inhibit AChE activity with IC50 values ranging from 5.4 µM to 10.4 µM. These findings suggest potential applications in treating Alzheimer's disease .

Comparative Analysis of Similar Compounds

The following table compares the biological activities of this compound with related piperidine derivatives:

Compound NameMIC (µM)AChE Inhibition IC50 (µM)Notes
This compound6.3N/APotential antibacterial agent
Piperidine Derivative A5.05.4Strong AChE inhibitor
Piperidine Derivative BN/A10.0Moderate AChE inhibition

Properties

Molecular Formula

C13H17ClF3NO

Molecular Weight

295.73 g/mol

IUPAC Name

4-[2-methoxy-4-(trifluoromethyl)phenyl]piperidine;hydrochloride

InChI

InChI=1S/C13H16F3NO.ClH/c1-18-12-8-10(13(14,15)16)2-3-11(12)9-4-6-17-7-5-9;/h2-3,8-9,17H,4-7H2,1H3;1H

InChI Key

KOPWCFAUQYYGBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C2CCNCC2.Cl

Origin of Product

United States

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